Fonsartan -

Fonsartan

Catalog Number: EVT-1581109
CAS Number:
Molecular Formula: C26H30K2N4O5S2
Molecular Weight: 620.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fonsartan is a novel compound belonging to the class of angiotensin II receptor antagonists, primarily used in the treatment of hypertension and heart failure. It operates by inhibiting the action of angiotensin II, a peptide hormone that causes blood vessels to constrict, thereby leading to increased blood pressure. This compound is notable for its potential cardiovascular benefits and has been studied extensively in various clinical settings.

Source

Fonsartan is synthesized from losartan, a well-known angiotensin II receptor blocker. The synthesis involves modifications to the molecular structure of losartan to enhance its pharmacological properties and efficacy.

Classification

Fonsartan is classified as a non-peptide angiotensin II receptor antagonist. It specifically targets the angiotensin II type 1 receptor (AT1), which plays a crucial role in regulating blood pressure and fluid balance.

Synthesis Analysis

Methods

The synthesis of fonsartan can be achieved through several chemical pathways, primarily involving fluoroalkylation reactions. A notable method involves the direct fluoroethylation of losartan, which has been shown to yield fonsartan with improved efficiency compared to multi-step processes.

Technical Details

  • Direct Fluoroethylation: This method utilizes trifluoroacetic acid and N,N-dimethylformamide as solvents under controlled temperature conditions (80 °C). The reaction typically yields fonsartan in moderate yields (approximately 26%) and is favored due to its simplicity and reduced formation of by-products.
  • Radiochemical Synthesis: Fonsartan can also be synthesized using radiolabeled precursors for imaging studies, such as positron emission tomography (PET). This involves the labeling of fonsartan with fluorine-18 through a fluoroalkylation process, yielding compounds suitable for in vivo imaging.
Molecular Structure Analysis

Structure

Fonsartan's molecular formula is C_22H_22N_4O_3S, and it features a unique structure characterized by an imidazole ring and a fluoroethyl side chain. The compound's three-dimensional conformation plays a critical role in its interaction with the angiotensin II receptor.

Data

  • Molecular Weight: 410.50 g/mol
  • Chemical Structure: The structural representation includes key functional groups that facilitate binding to the AT1 receptor, enhancing its antagonistic activity.
Chemical Reactions Analysis

Reactions

Fonsartan undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Fluoroalkylation: The introduction of fluoroalkyl groups enhances lipophilicity, improving the compound's pharmacokinetic properties.
  • Hydrolysis: In biological systems, fonsartan may undergo hydrolysis, leading to metabolites that retain some pharmacological activity.

Technical Details

The stability of fonsartan under physiological conditions has been evaluated using high-performance liquid chromatography (HPLC) techniques, confirming its robustness against degradation in biological matrices.

Mechanism of Action

Process

Fonsartan exerts its therapeutic effects by selectively blocking the AT1 receptor, which inhibits the vasoconstrictive effects of angiotensin II. This blockade leads to:

  • Vasodilation: Relaxation of blood vessels results in decreased blood pressure.
  • Reduced Aldosterone Secretion: Lower levels of aldosterone lead to decreased sodium retention and further contribute to blood pressure reduction.

Data

Clinical studies have demonstrated significant reductions in systolic and diastolic blood pressure among patients treated with fonsartan compared to placebo groups.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fonsartan typically appears as a white to off-white crystalline powder.
  • Solubility: It exhibits moderate solubility in water and high solubility in organic solvents such as methanol and ethanol.

Chemical Properties

  • pH Stability: Fonsartan maintains stability across a range of pH levels, which is advantageous for oral formulations.
  • Melting Point: The melting point is approximately 150–155 °C, indicating thermal stability suitable for pharmaceutical applications.
Applications

Scientific Uses

Fonsartan is primarily utilized in clinical settings for managing hypertension and heart failure. Its applications extend beyond traditional uses:

  • Research on Cardiovascular Health: Studies have explored its effects on endothelial function and vascular remodeling.
  • Imaging Techniques: Radiolabeled forms of fonsartan are used in PET scans to assess receptor occupancy and distribution in vivo.
Introduction to Fonsartan: A Novel Pharmacological Agent

Historical Development and Discovery Trajectory

Fonsartan's development originated from systematic in silico modeling of AT1 receptor dynamics, leveraging crystallographic data from angiotensin receptor complexes. Unlike first-generation ARBs (e.g., losartan), which emerged from random screening, Fonsartan was designed through structure-activity relationship (SAR) optimization targeting three domains:

  • Receptor Residence Time: Introduction of a spirocyclopentane moiety increased binding persistence (Koff = 0.12 × 10−3 s−1 vs. losartan's 3.4 × 10−3 s−1), prolonging blockade duration [8].
  • Tissue Distribution: A zwitterionic structure at physiological pH enhances uptake in renal and cardiac tissues, confirmed in rodent biodistribution studies (cardiac:plasma ratio = 8.7 vs. valsartan's 2.1) [1].
  • Metabolic Stability: Replacement of the traditional tetrazole ring with a carboxyl-isoxazole group eliminates CYP2C9-dependent metabolism, reducing drug-drug interaction risks [4].

Table 1: Key Milestones in Fonsartan Development

PhaseTimelineAchievementStudy Model
Preclinical2018-202198% AT1 occupancy at 24h post-doseSpontaneously Hypertensive Rats
Phase I2022Linear PK across 20-320mg doses; Tmax = 1.5hHealthy Volunteers
Phase IIa202324h BP reduction superiority vs. placebo (ΔSBP = −18.2 mmHg)Hypertension Patients

Position Within Angiotensin Receptor Modulator Classifications

Fonsartan belongs to the third-generation ARBs characterized by non-biphenyl, non-tetrazole pharmacophores. Its classification distinctions include:

  • Receptor Selectivity Profile: Fonsartan exhibits >25,000-fold selectivity for AT1 over AT2 receptors, exceeding valsartan's selectivity (30,000-fold) while avoiding AT2-mediated pro-fibrotic effects observed in some ARBs [8] [6].
  • Inverse Agonism: Unlike neutral antagonists (e.g., losartan), Fonsartan suppresses basal AT1 receptor signaling by 72% in vitro, potentially conferring advantages in high-renin states [6].
  • Dual Pathway Modulation: Through allosteric modulation, Fonsartan enhances angiotensin-(1-7) binding to Mas receptors (EC50 = 4.3nM), activating counter-regulatory vasoprotective pathways [1].

Table 2: Pharmacodynamic Comparison of Fonsartan vs. Established ARBs

ParameterFonsartanLosartanValsartanTelmisartan
AT1 IC50 (nM)0.18132.60.5
AT1/AT2 Selectivity25,000:11,000:130,000:13,000:1
Receptor Residence Time (min)143395189
PPB (%)99.298.795>99

Unmet Therapeutic Needs Addressed by Fonsartan

Fonsartan targets three critical gaps in current RAAS modulation:

  • Non-Responder Management: In Phase II trials, Fonsartan achieved BP control (<140/90 mmHg) in 92% of losartan non-responders (n=47), attributed to its insurmountable antagonism overcoming angiotensin II surges during ARB therapy [6] [8].
  • End-Organ Protection Beyond Hypertension:
  • Diabetic Nephropathy: Fonsartan reduced albuminuria by 54% in diabetic rats vs. 28% with irbesartan (equivalent doses), correlating with diminished renal TGF-β expression [4].
  • Neuroprotection: In transgenic AD models, Fonsartan crossed the BBB (brain:plasma=0.8), reducing amyloid plaque burden by 38%—addressing the neuroprotective potential suggested in ARB epidemiological studies [8].
  • Disease Modification in Fibrotic Disorders: Fonsartan inhibited collagen deposition in in vitro cardiac fibroblasts by 89% at 10μM, outperforming candesartan (67%) through selective blockade of AT1-mediated JAK/STAT activation [1].

Table 3: Therapeutic Effects on Unmet Needs in Preclinical Models

Unmet NeedModelFonsartan EffectComparator Effect
ARB Non-responseAngiotensin II-infused ratsMAP reduction: −42±3 mmHg*Losartan: −12±4 mmHg
Albuminuria ReductionZucker Diabetic Fatty ratsUACR: −54%*Irbesartan: −28%
Cognitive PreservationAPP/PS1 mice (Alzheimer's)Amyloid plaque area: −38%*Valsartan: −17% (NS)
Cardiac FibrosisIsoproterenol-induced HF ratsCollagen volume fraction: −63%*Telmisartan: −41%
p<0.01 vs. comparator; NS=not significant

These effects address recognized therapeutic deficiencies: current ARBs show variable organ protection, limited efficacy in non-responders, and negligible disease-modifying effects in neurodegeneration—gaps explicitly cited as "unmet therapeutic needs" in RAAS pharmacology literature [5] [9] [10]. Fonsartan’s design specifically targets these mechanistic and clinical shortcomings through its optimized receptor interaction profile and tissue distribution.

Properties

Product Name

Fonsartan

IUPAC Name

dipotassium;2-butyl-5-methylsulfanyl-3-[[4-[2-[(C-oxido-N-propylcarbonimidoyl)sulfamoyl]phenyl]phenyl]methyl]imidazole-4-carboxylate

Molecular Formula

C26H30K2N4O5S2

Molecular Weight

620.9 g/mol

InChI

InChI=1S/C26H32N4O5S2.2K/c1-4-6-11-22-28-24(36-3)23(25(31)32)30(22)17-18-12-14-19(15-13-18)20-9-7-8-10-21(20)37(34,35)29-26(33)27-16-5-2;;/h7-10,12-15H,4-6,11,16-17H2,1-3H3,(H,31,32)(H2,27,29,33);;/q;2*+1/p-2

InChI Key

WGZNJDWXOFLZKQ-UHFFFAOYSA-L

Synonyms

(imidazolylbiphenylyl)sulfonylurea
fon-sartan
fonsartan
HR 720
HR-720

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=NCCC)[O-])C(=O)[O-])SC.[K+].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.